molecular formula C10H12ClFN2O3 B3027378 (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride CAS No. 1286209-33-3

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B3027378
CAS No.: 1286209-33-3
M. Wt: 262.66
InChI Key: GZDMJISBKJVZFO-FJXQXJEOSA-N
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Description

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a fluorine atom and a nitro group attached to a phenoxy ring, which is further connected to a pyrrolidine moiety

Scientific Research Applications

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-fluorophenol, undergoes nitration to introduce a nitro group at the 6-position, forming 2-fluoro-6-nitrophenol.

    Etherification: The nitrophenol is then reacted with (S)-3-chloropyrrolidine in the presence of a base to form the desired ether linkage, yielding (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and fluorine groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: (S)-3-(2-Fluoro-6-aminophenoxy)pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

    Oxidation: Oxidized products, though specific examples are less documented.

Mechanism of Action

The mechanism of action of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride
  • 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride

Uniqueness

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is unique due to its specific structural features, including the pyrrolidine ring and the stereochemistry at the 3-position. These characteristics can result in different chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(13(14)15)10(8)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDMJISBKJVZFO-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286209-33-3
Record name Pyrrolidine, 3-(2-fluoro-6-nitrophenoxy)-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286209-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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